1,1-Diethoxyacetone

Descripción general

Descripción

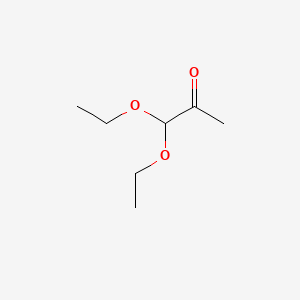

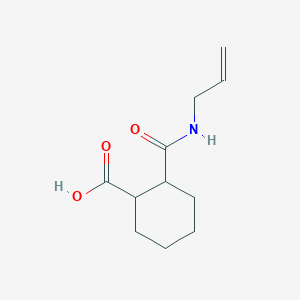

1,1-Diethoxyacetone is a chemical compound with the molecular formula C7H14O3 . It has an average mass of 146.184 Da and a mono-isotopic mass of 146.094299 Da .

Molecular Structure Analysis

The molecular structure of 1,1-Diethoxyacetone consists of 7 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . It has a molar refractivity of 38.0±0.3 cm³ and a polarizability of 15.0±0.5 10^-24 cm³ .Physical And Chemical Properties Analysis

1,1-Diethoxyacetone has a density of 0.9±0.1 g/cm³ and a boiling point of 197.9±20.0 °C at 760 mmHg . Its vapour pressure is 0.4±0.4 mmHg at 25°C and it has an enthalpy of vaporization of 43.4±3.0 kJ/mol . The flash point is 63.6±8.2 °C .Aplicaciones Científicas De Investigación

Organic Synthesis

1,1-Diethoxyacetone can be used as a reagent in organic synthesis . It can participate in various reactions to form new compounds, contributing to the development of new drugs, materials, and chemical products .

Production of Smart Materials

A study reported the use of 1,1-Diethoxyacetone in the synthesis of 1,1,2,2-tetraarylethanes (TAEs), which are candidates for smart materials . The process involved a Pd-catalyzed diastereoselective 1,1-diarylation of 1,1-diarylethylene .

Development of New Catalysts

The same study also suggested that the Pd-catalyzed reaction could lead to the development of new catalysts . These catalysts could potentially be used in various industrial processes to improve efficiency and selectivity .

Study of Reaction Mechanisms

The use of 1,1-Diethoxyacetone in reactions allows researchers to study complex reaction mechanisms . Understanding these mechanisms can lead to the development of more efficient and sustainable chemical processes .

Environmental Research

As an organic compound, 1,1-Diethoxyacetone can be used in environmental research to study its behavior and impact in different environmental conditions .

Educational Purposes

1,1-Diethoxyacetone can be used in educational settings for teaching and demonstrating various chemical reactions and principles .

Safety and Hazards

Mecanismo De Acción

Target of Action

1,1-Diethoxyacetone, also known as 1,1-diethoxypropan-2-one, is a chemical compound that has been studied for its potential applications in various biochemical reactions .

Mode of Action

The mode of action of 1,1-Diethoxyacetone involves its role in the synthesis of 1,1-diethoxyethane from ethanol through a one-pot dehydrogenation-acetalization process . This process involves the oxidative dehydrogenation of alcohol to acetaldehyde, which requires high temperature to activate oxygen for the C−H cleavage. The acetalization of acetaldehyde with ethanol is an exothermic reversible reaction that is favorable at low temperatures .

Biochemical Pathways

The biochemical pathway primarily associated with 1,1-Diethoxyacetone is the one-pot dehydrogenation-acetalization route from ethanol to 1,1-diethoxyethane . This process involves the oxidative dehydrogenation of ethanol at mild temperatures, followed by the acetalization between the generated acetaldehyde and ethanol .

Pharmacokinetics

The compound’s bioaccumulation estimates from log kow (bcfwin v217) suggest a Log BCF from regression-based method = 0500 (BCF = 3162) log Kow used: 015 (estimated) .

Result of Action

Its role in the synthesis of 1,1-diethoxyethane from ethanol suggests that it may play a role in various biochemical reactions .

Action Environment

The action of 1,1-Diethoxyacetone can be influenced by various environmental factors, including temperature and pressure . For instance, the one-pot dehydrogenation-acetalization route from ethanol to 1,1-diethoxyethane is carried out under 150 °C and ambient pressure .

Propiedades

IUPAC Name |

1,1-diethoxypropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-4-9-7(6(3)8)10-5-2/h7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDMOBEHDSJVJHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C(=O)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00879011 | |

| Record name | 2-Propanone, 1,1-diethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00879011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1-Diethoxyacetone | |

CAS RN |

5774-26-5 | |

| Record name | 1,1-Diethoxyacetone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53168 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanone, 1,1-diethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00879011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-diethoxypropan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 1,1-diethoxypropan-2-one in the context of carbohydrate chemistry?

A1: 1,1-Diethoxypropan-2-one serves as a valuable building block in synthesizing modified carbohydrates. Research has demonstrated its utility in preparing derivatives of 5,5-diethoxy-1,4-dihydroxypentan-2-one, a family of compounds structurally related to carbohydrates. [] This synthetic route leverages the reactivity of 1,1-diethoxypropan-2-one with propane-1,3-dithiol, followed by subsequent transformations to achieve the desired carbohydrate analogs. []

Q2: How does the presence of 1,1-diethoxypropan-2-one contribute to the sensory characteristics of aged alcoholic beverages?

A2: 1,1-Diethoxypropan-2-one has been identified as a volatile component in spirits aged in wood, particularly in Cognac. [] While its specific sensory contribution hasn't been extensively studied, its presence alongside other acetals suggests it might play a role in the complex aroma profile of these beverages. Acetals, in general, contribute fruity and ethereal notes to the aroma of alcoholic beverages. []

Q3: Can you elaborate on the formation of 1,1-diethoxypropan-2-one in aged alcoholic beverages?

A3: While the provided research doesn't delve into the specific formation mechanism of 1,1-diethoxypropan-2-one, its identification alongside other acetals, such as 1-ethoxy-1-(3-methylbutoxy)ethane and 1-ethoxy-1-(2-methylbutoxy)ethane, in aged port wines suggests it likely arises from acetalization reactions. [] These reactions involve the combination of aldehydes or ketones with alcohols, a process facilitated by the acidic environment and prolonged aging duration characteristic of these beverages.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(Methoxycarbonyl)phenyl]benzoic acid](/img/structure/B1267665.png)